N-Ethylmaleimide

Proteomics Thiol Oxidation Detection Cysteine Alkylation

Select N-Ethylmaleimide where generic thiol-blockers fail. Unlike iodoacetamide—requiring alkaline pH and prolonged incubation—NEM achieves complete cysteine alkylation at pH 4.3 with 60-fold faster kinetics and 8-fold lower molar excess (125-fold vs. 1000-fold), preventing disulfide scrambling and off-target amine alkylation. Essential for quantitative redox proteomics (S-nitrosylation, S-sulfenylation), rapid bioconjugation, and photopolymerization (ΦT=0.07±0.01). Avoid experimental variability caused by alternative maleimides with divergent cysteine selectivity and photophysical profiles.

Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
CAS No. 25668-22-8
Cat. No. B7728570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethylmaleimide
CAS25668-22-8
Molecular FormulaC6H7NO2
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCCN1C(=O)C=CC1=O
InChIInChI=1S/C6H7NO2/c1-2-7-5(8)3-4-6(7)9/h3-4H,2H2,1H3
InChIKeyHDFGOPSGAURCEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethylmaleimide (CAS 128-53-0) Procurement Guide: Differentiating the Thiol-Reactive Maleimide


N-Ethylmaleimide (NEM) is an N-substituted maleimide derivative that functions as a highly specific, irreversible alkylating agent for free sulfhydryl (-SH) groups, primarily targeting cysteine residues in proteins and peptides [1]. Its reaction mechanism involves nucleophilic addition of the thiolate anion across the maleimide double bond, forming a stable thioether adduct [1]. While numerous maleimide derivatives and alternative thiol-blocking reagents exist, NEM occupies a distinct niche characterized by its exceptional balance of rapid kinetics, compatibility with acidic pH conditions, and well-characterized photophysical properties [2]. These attributes render it a critical reagent in biochemical assays, proteomics workflows, and photopolymerization applications where precise control over thiol modification is paramount [2].

Why Generic 'Maleimide' or 'Thiol Blocker' Cannot Replace N-Ethylmaleimide in Critical Assays


Attempts to substitute N-Ethylmaleimide with generic alternatives—such as iodoacetamide, N-methylmaleimide, or N-phenylmaleimide—frequently result in experimental failure due to profound differences in reaction kinetics, pH compatibility, and site selectivity [1]. For instance, iodoacetamide exhibits significantly slower reaction rates and requires alkaline pH conditions that can promote disulfide scrambling and off-target amine alkylation [1]. Conversely, more hydrophobic maleimides like N-phenylmaleimide demonstrate enhanced reactivity toward buried cysteine residues, leading to a distinct modification profile that does not replicate NEM's selectivity for solvent-accessible thiols [2]. Furthermore, the N-ethyl substituent imparts a specific electronic environment that governs triplet quantum yield in photochemical applications—a parameter that varies dramatically across N-substituted maleimides [3]. Consequently, direct substitution without rigorous quantitative validation introduces unacceptable variability in experimental outcomes and data reproducibility.

Quantitative Differentiation Evidence: N-Ethylmaleimide vs. Key Comparators


Superior Thiol Alkylation Efficiency and Acidic pH Tolerance vs. Iodoacetamide

In a direct comparative study assessing thiol-blocking efficiency for preventing ex vivo oxidation in tissue samples, N-ethylmaleimide (NEM) demonstrated markedly superior performance compared to iodoacetamide (IAM) and iodoacetic acid (IAA) [1]. NEM required an 8-fold lower reagent excess (125-fold molar excess vs. 1000-fold molar excess for IAM) to achieve effective alkylation and accomplished the reaction in substantially less time (4 minutes vs. 4 hours for IAM) [1]. Critically, NEM was effective at pH 4.3, whereas IAM and IAA required a more alkaline pH of 8.0 for comparable activity [1]. This low-pH compatibility minimizes the risk of disulfide bond rearrangement and off-target amine reactivity, which are common artifacts encountered when using haloacetamides at elevated pH [2].

Proteomics Thiol Oxidation Detection Cysteine Alkylation

Intermediate Hydrophobicity Governs Site-Selective Cysteine Reactivity vs. N-Phenylmaleimide

The hydrophobic character of the N-substituent on maleimide derivatives critically influences their ability to access and modify cysteine residues in different protein microenvironments. In a study on NADP-malic enzyme from maize leaves, inactivation by monofunctional reagents N-ethylmaleimide (NEM) and N-phenylmaleimide both followed pseudo-first-order kinetics; however, the maximum inactivation rate constant for the more hydrophobic N-phenylmaleimide was 10-fold higher than that for NEM [1]. This differential reactivity indicates that the targeted cysteine residues reside in a hydrophobic pocket within the enzyme's tertiary structure [1]. Consequently, NEM exhibits lower reactivity toward buried, hydrophobic cysteines compared to bulkier aromatic maleimides, making it a more selective probe for solvent-accessible thiols [2].

Enzyme Inactivation Cysteine Mapping Site-Directed Labeling

Moderate Triplet Quantum Yield for Photopolymerization vs. Other N-Alkylmaleimides

In photoinitiator applications, the triplet quantum yield (Φ_T) is a critical determinant of radical generation efficiency. For N-ethylmaleimide (NEM), the triplet quantum yield was determined to be 0.07 ± 0.01 using relative actinometry with laser flash photolysis [1]. This value is intermediate among simple N-alkylmaleimides, exceeding that of N-methylmaleimide (0.03 ± 0.01) and N-propylmaleimide (0.05 ± 0.02) [1]. Notably, unsubstituted maleimide exhibits a triplet quantum yield of unity (1.0) but undergoes rapid triplet state tautomerization, limiting its practical utility [1]. In contrast, N-phenylmaleimide yields a negligible triplet quantum yield [1]. The moderate Φ_T of NEM provides a balanced profile for applications requiring controlled radical generation.

Photopolymerization Photoinitiators Materials Science

Absolute Reaction Rate with Cysteine: Benchmarking Kinetics for Bioconjugation Workflows

The second-order rate constant for the reaction of N-ethylmaleimide (NEM) with cysteine at 25°C in 0.018 M acetate-0.11 M sodium chloride buffer at pH 4.95 is 14 L mol⁻¹ sec⁻¹ [1]. The pH dependence of this reaction is described by the equation k = 0.20 + (1.53 × 10⁻⁴)/[H⁺] within the pH range 5–3 [1]. Extrapolating from these kinetics, the half-reaction time at pH 7 and 1 mM concentration is estimated to be 0.7 seconds [1]. In comparative terms, NEM reacts more than 500-fold faster than vinyl pyridine, a historically used alternative thiol-blocking reagent [1]. While a separate source suggests an apparent rate constant of ~1200 M⁻¹s⁻¹ at pH 7.0 for NEM vs. 9.3 M⁻¹s⁻¹ for iodoacetamide (IAM) [2], the primary literature value of 14 L mol⁻¹ sec⁻¹ at pH 4.95 serves as the validated benchmark for low-pH applications. Qualitatively, reaction rates with various thiols decrease in the order: 2-hydroxymethyl-2-(2′-mercaptoethylamino)-1,3-propanediol > cysteine ~ glutathione > 1-amino-2-propanethiol > 1-amino-2-methyl-2-propanethiol [1].

Bioconjugation Kinetic Analysis Cysteine Modification

Position-Specific Inhibitory Effect: cis- vs. trans-Cysteine Modification in Hemoglobin S Polymerization

The functional consequence of N-ethylmaleimide (NEM) modification is exquisitely sensitive to the structural context of the targeted cysteine residue. In a study examining the inhibition of deoxyhemoglobin S (HbS) polymerization, the solubility of HbS mixtures increased by 20% when the β93 cysteine in the cis position of the hybrid tetramer was modified with NEM, compared to only a 4% increase when modification occurred in the trans position [1]. This 5-fold differential effect demonstrates that NEM alkylation of the cis-positioned β93 cysteine directly disrupts intermolecular contacts critical for polymer formation, whereas modification of the trans-positioned residue has minimal impact on polymerization [1]. The study's crystallographic analysis suggests this cis-specific inhibition arises from direct interference with 'external' contacts between double strands involving the CD corner of alpha chains [1].

Sickle Cell Disease Hemoglobin Biochemistry Cysteine Modification

Validated Application Scenarios for N-Ethylmaleimide Based on Quantitative Evidence


Redox Proteomics: Trapping Labile Thiol Modifications Under Acidic Conditions

In redox proteomics workflows aimed at quantifying reversible cysteine oxidations (e.g., S-nitrosylation, S-sulfenylation), immediate alkylation of free thiols is required to prevent post-lysis oxidation artifacts. The quantitative evidence demonstrates that NEM is uniquely suited for this application due to its ability to effectively alkylate protein thiols at pH 4.3 with an 8-fold lower reagent excess (125-fold vs. 1000-fold) and 60-fold faster kinetics (4 minutes vs. 4 hours) compared to iodoacetamide [1]. The low-pH compatibility is critical because it minimizes disulfide bond rearrangement and suppresses the nucleophilicity of amine groups, thereby enhancing thiol specificity [1]. Researchers should procure NEM when designing protocols that require rapid, acidic quenching of free thiols prior to reduction and labeling of oxidized cysteine species.

Photopolymerization: Formulating Coatings with Controlled Radical Generation

For materials scientists developing photopolymerizable coatings, the selection of a maleimide-based photoinitiator with a defined triplet quantum yield is essential for predicting cure kinetics. N-ethylmaleimide provides a well-characterized triplet quantum yield of 0.07 ± 0.01, which is 2.3-fold higher than that of N-methylmaleimide (0.03 ± 0.01) and 1.4-fold higher than N-propylmaleimide (0.05 ± 0.02) [2]. This intermediate value offers a balanced profile between radical generation efficiency and process control, avoiding the excessive reactivity and tautomerization instability observed with unsubstituted maleimide (Φ_T = 1.0) [2]. Procurement of NEM is indicated for applications requiring a self-bleaching, copolymerizable photoinitiator with reproducible performance.

Enzyme Mechanism Studies: Probing Solvent-Accessible Active Site Cysteines

When investigating the catalytic mechanism of enzymes suspected to contain essential cysteine residues, the choice of maleimide derivative directly influences which residues are modified. Quantitative inactivation data show that N-phenylmaleimide exhibits a 10-fold higher inactivation rate constant toward NADP-malic enzyme compared to NEM, indicating preferential reactivity with cysteines in hydrophobic microenvironments [3]. Conversely, NEM demonstrates lower reactivity toward buried, hydrophobic sites and is therefore a more appropriate probe for solvent-accessible, surface-exposed catalytic cysteines [3]. Researchers should select NEM when the experimental objective is to selectively target and identify functionally essential cysteines located in hydrophilic active site clefts.

Bioconjugation: Rapid, Near-Stoichiometric Cysteine Labeling

In bioconjugation workflows where rapid and quantitative cysteine modification is required—such as the preparation of antibody-drug conjugates or the site-specific labeling of recombinant proteins—the absolute kinetics of the alkylating reagent are paramount. N-ethylmaleimide reacts with cysteine with a second-order rate constant of 14 L mol⁻¹ sec⁻¹ at pH 4.95, achieving an estimated half-reaction time of 0.7 seconds at pH 7.0 and 1 mM concentration [4]. This rapid kinetics profile, combined with NEM's ability to achieve complete alkylation with only a 125-fold molar excess [1], translates to reduced reagent consumption, shorter incubation times, and minimized protein denaturation. NEM is the reagent of choice for time-sensitive labeling applications where maintaining protein structural integrity is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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